Trimethylene borate

Übersicht

Beschreibung

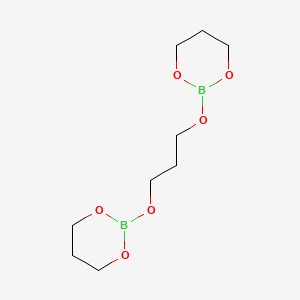

It is a cyclic ester formed from the reaction of boric acid and 1,3-propanediol . This compound is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethylene borate can be synthesized through the reaction of boric acid with 1,3-propanediol . The reaction typically involves heating the reactants under conditions where water is removed by azeotropic distillation . This method ensures the formation of the cyclic ester by driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are heated in large reactors, and the water produced during the reaction is continuously removed to drive the reaction forward . The product is then purified through distillation to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethylene borate undergoes various chemical reactions, including:

Substitution Reactions: It can react with Grignard reagents or organolithium compounds to form boronic acids.

Hydrolysis: The compound can be hydrolyzed to yield boric acid and 1,3-propanediol.

Common Reagents and Conditions

Grignard Reagents: Used in the formation of boronic acids from this compound.

Organolithium Compounds: Also used in the synthesis of boronic acids.

Aqueous Acid: Employed in the hydrolysis of this compound.

Major Products

Boronic Acids: Formed through reactions with Grignard reagents or organolithium compounds.

Boric Acid and 1,3-Propanediol: Produced through hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

Trimethylene borate serves as a significant reagent in organic chemistry, particularly in the synthesis of boronic acids, which are crucial for various coupling reactions including the Suzuki reaction. The reaction pathway typically involves the interaction of this compound with Grignard reagents:This reaction leads to the formation of boronic esters, which can be hydrolyzed to yield the corresponding boronic acids:Case Study: Synthesis of Boronic Acids

A study demonstrated that this compound effectively produced various arylboronic acids through the aforementioned reactions, showcasing its versatility as a precursor in organic synthesis .

Polymer Science

Crosslinking Agent

This compound has been explored as a crosslinking agent in polymer chemistry. Its ability to form networks with poly(vinyl acetate) and other polymers has been investigated, particularly under conditions where moisture is controlled. The resulting materials exhibit unique viscoelastic properties.

Data Table: Properties of Polymer Networks with this compound

| Polymer Type | Solvent Used | Crosslinking Mechanism | Resulting Properties |

|---|---|---|---|

| Poly(vinyl acetate) | DMSO | Reaction with water | Rheoreversible behavior |

| Poly(vinyl acetate) | Methanol | Direct crosslinking | Stable organo-HVPDs |

Case Study: Viscoelastic Organosilicon Networks

In research published by RSC Publishing, this compound was utilized to create viscoelastic organo-hybrid polymeric dispersions (HVPDs). These materials demonstrated significant stability and unique mechanical properties when synthesized using this compound as a crosslinker .

Fire Retardant Applications

This compound has been investigated for its potential as a fire retardant additive in various materials. Its effectiveness in reducing flammability has been noted in studies focusing on polymer composites.

Case Study: Fire Retardancy in Polymers

Research indicated that incorporating this compound into polymer matrices significantly improved their fire resistance. The mechanism involves the formation of a protective char layer upon exposure to heat, thereby inhibiting further combustion .

Wirkmechanismus

The mechanism by which trimethylene borate exerts its effects is primarily through its ability to form boronic acids and esters. These compounds can interact with various molecular targets and pathways, particularly in organic synthesis and material science . The formation of boronic acids involves the reaction of this compound with nucleophiles such as Grignard reagents or organolithium compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethyl borate: An organoboron compound with the formula B(OCH3)3.

Tetramethyl orthosilicate: Another organometallic compound used in similar applications.

Uniqueness

Trimethylene borate is unique due to its cyclic structure and the specific reactions it undergoes. Unlike trimethyl borate, which is a linear compound, this compound forms a cyclic ester, giving it distinct chemical properties and reactivity .

Biologische Aktivität

Trimethylene borate, also known as trimethyl borate (TMB), is a boron-containing compound with significant biological activity. It is primarily recognized for its applications in organic synthesis and as a reagent in various chemical reactions. This article explores the biological activity of this compound, highlighting its pharmacological effects, potential therapeutic applications, and relevant case studies.

Trimethyl borate (TMB) has the molecular formula and is characterized by its low molecular weight and volatility. It is often utilized as a solvent and a reagent in organic chemistry due to its ability to form complexes with various substrates.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : TMB exhibits antimicrobial properties, making it a candidate for use as a fungicide and bactericide.

- Neuroprotective Effects : Preliminary studies suggest that TMB may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Cytotoxicity : Some studies indicate that TMB can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

Antimicrobial Properties

Trimethyl borate has been studied for its antimicrobial effects, particularly against fungal pathogens. In one study, the compound demonstrated significant antifungal activity against various strains of fungi, including Candida species. The mechanism of action involves disruption of the fungal cell membrane integrity.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Candida albicans | 15 | 50 |

| Aspergillus niger | 12 | 50 |

| Staphylococcus aureus | 10 | 50 |

Neuroprotective Effects

Research indicates that trimethyl borate may offer neuroprotective benefits. A study involving neuronal cell cultures showed that TMB could reduce oxidative stress markers and enhance cell viability under neurotoxic conditions. The proposed mechanism involves modulation of signaling pathways associated with apoptosis.

Cytotoxicity Studies

Trimethyl borate has shown promise in cancer research. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The cytotoxic effects appear to be dose-dependent.

Case Study: Breast Cancer Cell Lines

In a controlled experiment, different concentrations of TMB were applied to MCF-7 breast cancer cells:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The results indicate a significant reduction in cell viability at higher concentrations of TMB.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Formation of Boron Complexes : TMB can form complexes with various biomolecules, potentially altering their function.

- Oxidative Stress Modulation : By reducing reactive oxygen species (ROS), TMB may protect cells from oxidative damage.

- Interference with Cell Signaling Pathways : TMB may influence pathways involved in cell proliferation and apoptosis.

Safety and Toxicological Profile

Despite its promising biological activities, the safety profile of this compound must be considered. Animal studies have indicated potential nephrotoxicity at high exposure levels. The compound is classified as flammable and can cause irritation upon contact with skin or eyes.

Toxicity Summary

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation |

| Skin Contact | Irritation and dermatitis |

| Ingestion | Nausea, vomiting, renal impairment |

Eigenschaften

IUPAC Name |

2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNHHPNJQSIEPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)OCCCOB2OCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943167 | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20905-35-5 | |

| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.